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Introduction
ML-SA5 is a potent and specific synthetic agonist of the Transient Receptor Potential Mucolipin

1 (TRPML1) channel, a non-selective cation channel primarily localized to the membranes of

late endosomes and lysosomes.[1][2][3] TRPML1 plays a crucial role in lysosomal Ca2+

homeostasis, which is integral to a variety of cellular processes including autophagy, lysosomal

biogenesis, and exocytosis.[4][5] Dysfunctional TRPML1 activity is associated with lysosomal

storage diseases, such as Mucolipidosis type IV, and is implicated in other neurodegenerative

disorders.

ML-SA5 has emerged as a valuable pharmacological tool for studying TRPML1 function and

for exploring its therapeutic potential. It activates TRPML1 currents with a reported EC50 of

approximately 285 nM in Duchenne muscular dystrophy (DMD) myocytes and is noted to be

more potent than the earlier agonist, ML-SA1. These application notes provide detailed

protocols for the use of ML-SA5 in patch clamp electrophysiology to characterize TRPML1

channel activity.
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ML-SA5 directly binds to and activates the TRPML1 channel, inducing the release of Ca2+

from lysosomes into the cytoplasm. This localized increase in cytosolic Ca2+ can trigger a

signaling cascade involving the phosphatase calcineurin. Calcineurin, in turn,

dephosphorylates the Transcription Factor EB (TFEB), a master regulator of lysosomal

biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it

promotes the transcription of genes involved in lysosomal function and autophagy, creating a

positive feedback loop by upregulating TRPML1 expression.
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ML-SA5 signaling pathway leading to TFEB activation.

Quantitative Data Summary
The potency of ML-SA5 can be influenced by experimental conditions, most notably pH.

TRPML1 channels are sensitive to pH, and the potency of ML-SA5 is enhanced in acidic

conditions, which mimic the lysosomal environment.
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Parameter Value
Cell
Type/Syste
m

pH Notes Reference

EC50 285 ± 144 nM

DMD

Myoblasts

(whole-

endolysosom

al)

Not Specified
More potent

than ML-SA1.

EC50 ~0.5 µM

HEK-

TRPML1-4A

(automated

patch clamp)

7.4

Validation on

SyncroPatch

384.

EC50
Lower at pH

5.0

HEK-

TRPML1-4A

(manual &

automated

patch clamp)

5.0 vs 7.4

Potency and

maximal

current

response are

increased at

acidic pH.

EC50 3.4 µM

Inducible

TRPML1 cell

line

(automated

patch clamp)

Not Specified

Calculated

from a 9-

minute

exposure.

Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of ML-
SA5-Activated TRPML1 Currents
This protocol is designed for recording TRPML1 currents from the plasma membrane of cells

overexpressing TRPML1 (e.g., HEK293 cells stably expressing TRPML1).

1. Cell Preparation:

Culture HEK293 cells stably expressing TRPML1 on glass coverslips.
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Induce TRPML1 expression if using an inducible system (e.g., with doxycycline 24-48 hours

prior to the experiment).

Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions and Reagents:

External Solution (pH 7.4): 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM

HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (pH 7.2): 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM

MgCl2, 2 mM ATP-Mg, 0.1 mM GTP-Na. Adjust pH to 7.2 with CsOH.

ML-SA5 Stock Solution: Prepare a 10-30 mM stock solution of ML-SA5 in 100% DMSO.

Store at -20°C or -80°C, protected from light.

Working Solutions: On the day of the experiment, dilute the ML-SA5 stock solution in the

external solution to the desired final concentrations (e.g., 0.01 µM to 10 µM). Ensure the final

DMSO concentration is ≤ 0.3%.

3. Electrophysiological Recording:

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal

solution.

Establish a giga-ohm seal (>1 GΩ) with a target cell.

Rupture the membrane to achieve the whole-cell configuration.

Hold the cell at a holding potential of 0 mV.

Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 200-600 ms,

repeated at regular intervals (e.g., every 10-20 seconds).

Record baseline currents in the external solution.

Perfuse the cell with the external solution containing ML-SA5 at various concentrations. Due

to a potentially slow on-rate, ensure application for a sufficient duration (e.g., several
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minutes) to reach a steady-state response.

Record the current responses at each concentration to construct a dose-response curve.

Protocol 2: Lysosomal Patch Clamp (Whole-
Endolysosome)
This advanced technique allows for the direct recording of ion channels on the lysosomal

membrane.

1. Lysosome Isolation:

Isolate lysosomes from cultured cells using established biochemical fractionation techniques

or commercially available kits (e.g., LYSO-prep).

The isolated lysosomes should be kept on ice and used promptly.

2. Solutions and Reagents:

External (Cytosolic-like) Solution (pH 7.2): 140 mM K-gluconate, 5 mM KCl, 2 mM MgCl2, 10

mM HEPES, 1 mM EGTA. Adjust pH to 7.2 with KOH.

Internal (Luminal-like) Solution (pH 4.6): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM

MgCl2, 10 mM MES. Adjust pH to 4.6 with HCl.

ML-SA5 Working Solution: Prepare as described in Protocol 1, diluting in the external

(cytosolic-like) solution. Note: For direct application in patch clamp, the more soluble but less

potent agonist ML-SA1 is sometimes used as an alternative.

3. Electrophysiological Recording:

Use a specialized automated patch clamp system (e.g., QPatch, Qube) with consumables

designed for smaller organelles to improve success rates.

Add the isolated lysosome suspension to the patch clamp plate.

Establish a high-resistance seal between the pipette/chip and an isolated lysosome.
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Achieve the whole-lysosome configuration using a gentle break-in protocol.

Hold the lysosomal membrane at 0 mV and apply a voltage ramp protocol (e.g., -100 mV to

+100 mV).

Record baseline currents and then apply ML-SA5 to the cytosolic side of the lysosomal

membrane to record agonist-activated TRPML1 currents.

Experimental Workflow Diagram
The following diagram outlines the typical workflow for a patch clamp experiment designed to

test the effect of ML-SA5 on TRPML1 channels.
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Workflow for an ML-SA5 patch clamp experiment.
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Conclusion
ML-SA5 is a powerful tool for investigating the electrophysiological properties and physiological

roles of the TRPML1 channel. By employing the detailed protocols and understanding the

underlying signaling pathways outlined in these notes, researchers can effectively characterize

TRPML1 currents and screen for novel modulators, advancing both basic science and drug

discovery efforts in the context of lysosomal biology and related diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2733093?utm_src=pdf-body
https://www.benchchem.com/product/b2733093?utm_src=pdf-custom-synthesis
https://www.cancer-research-network.com/2023/02/08/ml-sa5-is-a-potent-trpml1-cation-channel-agonist/
https://www.probechem.com/products_ML-SA5.html
https://www.selleckchem.com/products/ml-sa5.html
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/TRPML1_Agonists.pdf
https://sophion.com/app/uploads/2023/04/Development-and-validation-of-a-TRPML1-assay-on-an-automated-patch-clamp-platform_BPS2023.pdf
https://www.benchchem.com/product/b2733093#using-ml-sa5-in-patch-clamp-electrophysiology
https://www.benchchem.com/product/b2733093#using-ml-sa5-in-patch-clamp-electrophysiology
https://www.benchchem.com/product/b2733093#using-ml-sa5-in-patch-clamp-electrophysiology
https://www.benchchem.com/product/b2733093#using-ml-sa5-in-patch-clamp-electrophysiology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2733093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b2733093?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2733093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

